molecular formula C17H26N2O4S B3387954 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid CAS No. 854357-46-3

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid

Cat. No.: B3387954
CAS No.: 854357-46-3
M. Wt: 354.5 g/mol
InChI Key: ONVBYGSYSFIRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a diethylsulfamoyl group and a 4-methylpiperidin-1-yl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The starting material is often a substituted benzoic acid, which can be synthesized through various methods such as Friedel-Crafts acylation or direct carboxylation of aromatic compounds.

    Introduction of the Diethylsulfamoyl Group:

    Attachment of the 4-Methylpiperidin-1-yl Group: The final step is the nucleophilic substitution reaction where the 4-methylpiperidin-1-yl group is introduced. This can be achieved using 4-methylpiperidine and appropriate coupling agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid: Unique due to the combination of diethylsulfamoyl and 4-methylpiperidin-1-yl groups.

    5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid: Lacks the methyl group on the piperidine ring.

    5-(Sulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid: Lacks the diethyl groups on the sulfonamide.

Uniqueness

The presence of both the diethylsulfamoyl and 4-methylpiperidin-1-yl groups in this compound provides a unique combination of functional groups that can interact with a wide range of biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-19(5-2)24(22,23)14-6-7-16(15(12-14)17(20)21)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVBYGSYSFIRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168794
Record name 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-46-3
Record name 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 3
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 5
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Reactant of Route 6
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.